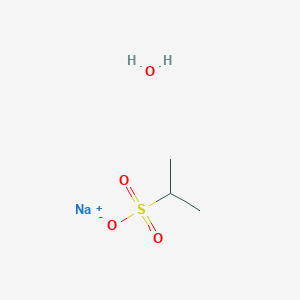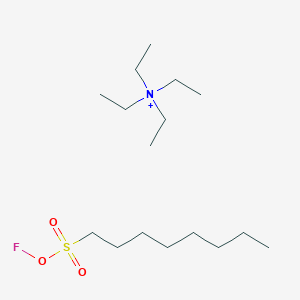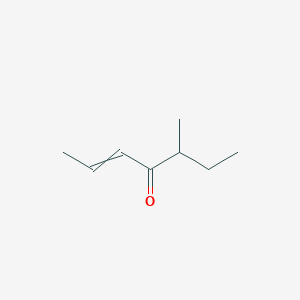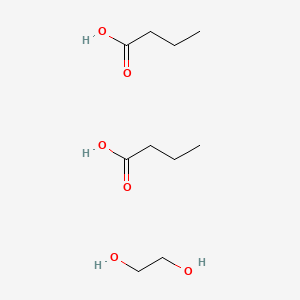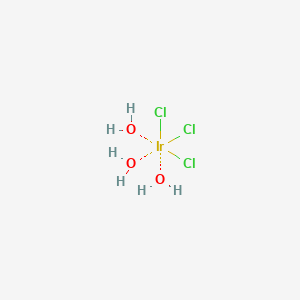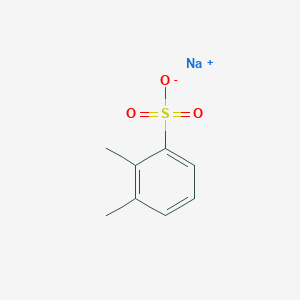
sodium;2,3-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of 2,3-dimethylbenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylbenzene (o-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures to ensure the selective formation of the sulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of sodium 2,3-dimethylbenzenesulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydrocarbons.
Substitution: It participates in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Hydrocarbons and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Sodium 2,3-dimethylbenzenesulfonate finds applications in various fields:
Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: Employed in biochemical assays and as a surfactant in laboratory experiments.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactants
Mechanism of Action
The mechanism by which sodium 2,3-dimethylbenzenesulfonate exerts its effects is primarily through its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby increasing the solubility of hydrophobic substances. This property is exploited in various applications, from industrial cleaning agents to pharmaceutical formulations .
Comparison with Similar Compounds
- Sodium 2,4-dimethylbenzenesulfonate
- Sodium 2,5-dimethylbenzenesulfonate
- Sodium 2,6-dimethylbenzenesulfonate
Comparison: While these compounds share similar structural features, sodium 2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning affects its reactivity and solubility properties, making it more suitable for certain applications compared to its isomers .
Properties
IUPAC Name |
sodium;2,3-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXNZFZSGLHKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
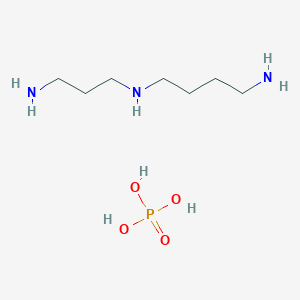
![5-Phenyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane](/img/structure/B7949204.png)
![Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate](/img/structure/B7949219.png)

